An In-depth Technical Guide to 2-Fluoro-3-methoxybenzyl bromide (CAS 447463-56-1)
An In-depth Technical Guide to 2-Fluoro-3-methoxybenzyl bromide (CAS 447463-56-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-3-methoxybenzyl bromide (CAS 447463-56-1), a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds. This document details its chemical and physical properties, outlines a representative synthetic protocol, discusses its reactivity, and provides essential safety information.
Chemical and Physical Properties
2-Fluoro-3-methoxybenzyl bromide is a substituted aromatic halide valued for its utility in introducing the 2-fluoro-3-methoxybenzyl moiety into target molecules. The presence of the fluorine atom and methoxy group can significantly influence the physicochemical and pharmacological properties of the final compounds, such as metabolic stability and binding affinity.[1]
Table 1: Physicochemical Properties of 2-Fluoro-3-methoxybenzyl bromide
| Property | Value | Source |
| CAS Number | 447463-56-1 | [2][3] |
| Molecular Formula | C₈H₈BrFO | [2][4] |
| Molecular Weight | 219.05 g/mol | [4][5] |
| Boiling Point | 247.5 °C (predicted) | Commercial Suppliers |
| Density | 1.488 g/cm³ (predicted) | Commercial Suppliers |
| Purity | ≥95% to >98% | [5] |
| Appearance | Not specified (typically a solid or oil) | N/A |
| Solubility | Soluble in organic solvents | General Knowledge |
Table 2: Spectroscopic Data References
| Spectroscopic Data | Availability |
| ¹H NMR | Data available from commercial suppliers |
| ¹³C NMR | Data available from commercial suppliers |
| Mass Spectrometry (MS) | Data available from commercial suppliers |
| Infrared (IR) Spectroscopy | Data available from commercial suppliers |
While specific spectral data is not publicly available in detail, commercial suppliers indicate its availability upon request.
Synthesis
Representative Experimental Protocol: Bromination of 2-Fluoro-3-methoxybenzyl alcohol
This procedure describes a general method for the conversion of a benzyl alcohol to a benzyl bromide using phosphorus tribromide (PBr₃).
Workflow for the Synthesis of 2-Fluoro-3-methoxybenzyl bromide
Caption: General workflow for the synthesis of 2-Fluoro-3-methoxybenzyl bromide.
Materials:
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2-Fluoro-3-methoxybenzyl alcohol
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Phosphorus tribromide (PBr₃)
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Anhydrous dichloromethane (DCM) or diethyl ether (Et₂O)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Ice
Procedure:
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In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-methoxybenzyl alcohol in an appropriate volume of anhydrous solvent.
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Cool the solution to 0 °C using an ice bath.
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Slowly add phosphorus tribromide (approximately 1/3 of a molar equivalent) to the stirred solution. An exothermic reaction may be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water.
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Transfer the mixture to a separatory funnel and separate the organic layer.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 2-fluoro-3-methoxybenzyl bromide.
Reactivity and Applications in Drug Discovery
2-Fluoro-3-methoxybenzyl bromide is a versatile electrophile that readily participates in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, facilitating reactions with a wide range of nucleophiles.
Nucleophilic Substitution Reactions
The primary application of 2-fluoro-3-methoxybenzyl bromide in drug discovery is to serve as an alkylating agent to introduce the 2-fluoro-3-methoxybenzyl group. This moiety can impart desirable properties to a drug candidate.
General Reaction Scheme for Nucleophilic Substitution
Caption: General S_N2 reaction of 2-Fluoro-3-methoxybenzyl bromide with a nucleophile.
Common Nucleophiles and Their Products:
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Amines (Primary and Secondary): Reaction with amines yields the corresponding N-alkylated products. These reactions are fundamental in the synthesis of a vast array of biologically active compounds.
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Thiols: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and react efficiently with 2-fluoro-3-methoxybenzyl bromide to form thioethers.
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Alcohols and Phenols: In the presence of a base, alcohols and phenols are converted to their corresponding alkoxides or phenoxides, which can then be alkylated to form ethers.
While specific examples with quantitative yields for 2-fluoro-3-methoxybenzyl bromide are not prevalent in the public domain, the reactivity is expected to be analogous to other substituted benzyl bromides.
Safety and Handling
2-Fluoro-3-methoxybenzyl bromide is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 3: Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H318 | Causes serious eye damage |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
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Safety goggles or a face shield
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Chemically resistant gloves
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Lab coat
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air.
Conclusion
2-Fluoro-3-methoxybenzyl bromide is a valuable reagent for the introduction of a fluorinated and methoxylated benzyl moiety in the synthesis of complex organic molecules. Its utility in modifying the properties of lead compounds makes it an important tool for researchers in drug discovery and medicinal chemistry. While detailed, peer-reviewed experimental data for this specific compound is sparse, its chemical behavior can be reliably predicted based on the well-established reactivity of benzyl bromides. Proper handling and safety precautions are essential when working with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Fluoro-3-methoxyBenzylBromide | 447463-56-1 [chemicalbook.com]
- 3. 447463-56-1 | 2-Fluoro-3-methoxybenzyl bromide - Fluoropharm [fluoropharm.com]
- 4. 447463-56-1|1-(Bromomethyl)-2-fluoro-3-methoxybenzene| Ambeed [ambeed.com]
- 5. 2-Fluoro-3-methoxybenzyl bromide 98% - CAS:447463-56-1 - 如吉生物科技 [shruji.com]
